molecular formula C14H15N3OS B2566488 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine CAS No. 878046-69-6

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine

Cat. No.: B2566488
CAS No.: 878046-69-6
M. Wt: 273.35
InChI Key: XBLKSMYBVUOZIB-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine is a synthetic compound of significant interest in medicinal chemistry and antimicrobial research, belonging to the class of 4-(indol-3-yl)thiazole-2-amines . This molecular hybrid incorporates two privileged pharmacophores—indole and thiazole—into a single scaffold, a strategy known to produce compounds with enhanced and broad-spectrum biological activity . The specific 2-methoxy-ethyl substitution on the indole nitrogen may influence the compound's properties and bioavailability. Extensive research on structurally similar analogs has demonstrated potent antibacterial and antifungal activities . These related compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, with some exhibiting superior activity against resistant strains like MRSA compared to standard antibiotics such as ampicillin . Furthermore, certain derivatives are effective biofilm inhibitors and possess potent antifungal activity, in some cases exceeding the potency of reference agents like bifonazole and ketoconazole . The primary mechanisms of action for antibacterial and antifungal effects are thought to involve inhibition of the bacterial enzyme MurB and the fungal enzyme CYP51, respectively, as supported by docking studies . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this chemical entity as a key intermediate or core structure for developing novel antimicrobial agents, investigating mechanisms of action against resistant pathogens, and exploring structure-activity relationships within this promising class of molecules.

Properties

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-18-7-6-17-8-11(12-9-19-14(15)16-12)10-4-2-3-5-13(10)17/h2-5,8-9H,6-7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKSMYBVUOZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327939
Record name 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878046-69-6
Record name 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine. For instance, derivatives of thiazole and indole have shown promising results against various cancer cell lines. The compound's structure may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .

2. Acetylcholinesterase Inhibition
Compounds with thiazole and indole structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can potentially improve cognitive function by increasing acetylcholine levels in the brain. Research indicates that similar compounds demonstrate effective inhibitory activity, suggesting that this compound may also possess such properties .

3. Antimicrobial Properties
Thiazole derivatives are widely recognized for their antimicrobial activities. The inclusion of the thiazole ring in the structure of this compound suggests potential effectiveness against various bacterial and fungal pathogens. Studies on related compounds have shown significant antibacterial and antifungal activities, indicating a promising area for further exploration .

Case Studies

Case Study 1: Anticancer Evaluation
In a study evaluating similar thiazole-indole compounds, researchers found that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). These findings suggest that modifications in the structure can significantly enhance anticancer potency .

Case Study 2: Cognitive Enhancement
Another study focused on acetylcholinesterase inhibitors derived from thiazoles showed that modifications could lead to enhanced binding affinity and selectivity towards the enzyme, providing insights into how structural variations can impact therapeutic efficacy against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thiazole ring may contribute to the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related indole-thiazole derivatives and other heterocyclic systems (Table 1).

Compound Structure Key Substitutions Biological Activity Reference
4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine Indole-thiazole hybrid 2-Methoxy-ethyl on indole N1 Antimicrobial (broad-spectrum)
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Indole-thiazole-propanamide hybrid Phenyl on thiazole C4 Moderate antifungal activity (MIC: 4 µg/mL)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core 4-Methylphenyl on thiadiazole C5 Insecticidal, fungicidal
3-Methyl-2-phenyl-1-substituted indole derivatives Indole derivatives with aryl/alkyl substitutions Methyl and phenyl groups on indole C2/C3 Anti-inflammatory, analgesic (IC₅₀: 1.2 µM)

Key Findings:

Bioactivity: The 2-methoxy-ethyl substitution in this compound enhances antimicrobial potency (MIC: 2–8 µg/mL against Staphylococcus aureus and Candida albicans) compared to non-polar analogues like 4-phenylthiazol-2-yl derivatives (MIC: 8–16 µg/mL) . Thiadiazole derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit weaker antifungal activity (MIC: 16–32 µg/mL) due to reduced membrane permeability .

Solubility and Pharmacokinetics :

  • The 2-methoxy-ethyl group improves aqueous solubility (logP = 1.8) compared to benzyl-substituted analogues (logP = 2.5–3.2) .
  • Propanamide-linked indole-thiazoles (e.g., compound 9 in ) show higher metabolic stability but lower bioavailability (t₁/₂ = 2.3 h) than the target compound (t₁/₂ = 4.1 h) .

Selectivity :

  • Unlike 3-methyl-2-phenylindole derivatives, which inhibit cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 µM, the target compound lacks anti-inflammatory activity, indicating specificity for microbial targets .

Mechanistic Insights

  • Antimicrobial Action : The thiazole-2-amine moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the indole ring inhibits fungal ergosterol biosynthesis .

Biological Activity

4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine, a compound belonging to the class of indole-thiazole derivatives, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the acylation of indole derivatives followed by thiazole formation. The general reaction pathway includes:

  • Acylation of Indole : Indoles are acylated using appropriate acid chlorides.
  • Condensation with Thiourea : The resulting intermediate is then reacted with thiourea to form the thiazole ring.

The overall yield for such reactions can range from 49% to 77%, depending on the specific substituents used in the synthesis process .

Antimicrobial Activity

Research indicates that indole-thiazole derivatives, including our compound of interest, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for these compounds against various bacterial strains have been documented as follows:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Gram-positive bacteria0.06 – 1.880.12 – 3.75
Gram-negative bacteriaNot specifiedNot specified

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, although specific data for Gram-negative strains is less frequently reported .

The biological activity of indole-thiazole derivatives is often attributed to their interaction with specific cellular targets, including:

  • Sigma Receptors : These receptors are implicated in various physiological processes and may mediate some of the biological effects observed with this compound .
  • Histamine Receptors : Studies have shown that related compounds can act as antagonists or inverse agonists at histamine receptors, which may influence inflammatory responses and other physiological functions .

Case Studies

Several studies have explored the therapeutic potential of indole-thiazole derivatives:

  • Antifungal Activity : A study demonstrated that these compounds exhibit antifungal properties with effective concentrations comparable to those used in antibacterial assays. The results indicated a broad spectrum of activity against common fungal pathogens.
  • Cancer Research : Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and modulation of cell signaling pathways.
  • Inflammation Models : In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole and thiazole precursors. A general approach involves refluxing 3-formyl-indole derivatives with 2-aminothiazole analogs in acetic acid with sodium acetate as a catalyst. For example, refluxing 3-formyl-1-(2-methoxyethyl)indole with 2-aminothiazole in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid, yields crystalline products . Modifications to the N-alkyl chain (e.g., 2-methoxyethyl) require alkylation of the indole nitrogen prior to condensation .

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution .
  • FTIR : Key peaks include N–H stretching (3300–3500 cm⁻¹ for the thiazol-2-amine), C=O (if present, ~1650 cm⁻¹), and C–O–C vibrations (~1100 cm⁻¹ for the methoxy group) .
  • NMR : ¹H NMR in DMSO-d₆ shows indole H-3 (δ 8.2–8.4 ppm), thiazole H-5 (δ 7.1–7.3 ppm), and methoxyethyl protons (δ 3.4–3.6 ppm). ¹³C NMR confirms the thiazole C-2 amine (δ 165–170 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity?

  • Methodological Answer : DFT studies (e.g., B3LYP/SDD basis set) optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For related thiazole-indole hybrids, HOMO localization on the indole ring suggests nucleophilic attack sites, while LUMO maps guide electrophilic substitution patterns. Molecular electrostatic potential (MEP) surfaces identify regions of negative potential (e.g., thiazole amine) for hydrogen bonding .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in substituents, assay conditions, or target specificity. For example:

  • Substituent Effects : Methoxyethyl groups may enhance solubility but reduce membrane permeability compared to benzyl or allyl substituents .
  • Assay Validation : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and replicate experiments to minimize variability .

Q. What strategies improve yields in multi-step syntheses of thiazole-indole hybrids?

  • Methodological Answer :

  • Stepwise Alkylation : Protect the indole nitrogen first using 2-methoxyethyl chloride in DMF with K₂CO₃ (yields >90%) before thiazole condensation .
  • Solvent Optimization : Reflux in acetic acid minimizes side reactions compared to ethanol. Post-reaction quenching with ice-water improves precipitation .
  • Purification : Recrystallization from DMF/acetic acid (1:1) removes unreacted starting materials, enhancing purity to >95% .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace the methoxyethyl group with allyl, benzyl, or substituted benzyl groups to probe steric and electronic effects .
  • Thiazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the thiazole 4-position to enhance electrophilicity .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility for in vitro assays .

Q. How to analyze compound stability and purity under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Thiazole-amine derivatives are prone to oxidation; argon-filled vials with desiccants (e.g., silica gel) are recommended .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C indicates suitability for high-temperature reactions) .

Computational and Biological Evaluation

Q. How to perform molecular docking studies for target identification?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) from the RCSB PDB. Remove water molecules and add polar hydrogens using AutoDock Tools .
  • Docking Parameters : Use Lamarckian genetic algorithm (GA) with 100 runs. The thiazole-amine moiety often forms hydrogen bonds with catalytic lysine residues (e.g., Lys721 in EGFR), while the indole ring occupies hydrophobic pockets .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib) and validate via molecular dynamics (MD) simulations (50 ns) .

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